molecular formula C22H17F12NO B12815133 (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine

Cat. No.: B12815133
M. Wt: 539.4 g/mol
InChI Key: RYJLVSIPISGUEB-QGZVFWFLSA-N
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Description

®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with bis(trifluoromethyl)phenyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the bis(trifluoromethyl)phenyl groups: This step might involve a Friedel-Crafts alkylation reaction using 3,5-bis(trifluoromethyl)benzene and a suitable alkylating agent.

    Addition of the methoxy group: This can be done through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to trifluoromethyl alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Trifluoromethyl alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound might be explored for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Pharmacology: Research could focus on its activity against specific biological targets, such as enzymes or receptors.

Industry

    Materials Science: The compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine exerts its effects would depend on its specific application. For example, in a catalytic process, it might act as a ligand that stabilizes a transition metal center, facilitating the formation of reactive intermediates. In a biological context, it could interact with a specific enzyme or receptor, modulating its activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Bis(3,5-dimethylphenyl)(methoxy)methyl)pyrrolidine: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    ®-2-(Bis(3,5-dichlorophenyl)(methoxy)methyl)pyrrolidine: Similar structure but with dichloro groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C22H17F12NO

Molecular Weight

539.4 g/mol

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine

InChI

InChI=1S/C22H17F12NO/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34/h5-10,17,35H,2-4H2,1H3/t17-/m1/s1

InChI Key

RYJLVSIPISGUEB-QGZVFWFLSA-N

Isomeric SMILES

COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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